molecular formula C25H19ClFN3 B2751097 1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-33-5

1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2751097
CAS No.: 901268-33-5
M. Wt: 415.9
InChI Key: QEKIMPIZGLZQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it features:

  • A 3-chloro-4-methylphenyl substituent at position 1, contributing steric bulk and lipophilicity.
  • A fluoro atom at position 8, which may modulate electronic properties and binding affinity through electron-withdrawing effects.

The combination of these substituents suggests a balance between lipophilicity and electronic tuning, critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-fluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3/c1-3-16-5-7-17(8-6-16)24-21-14-28-23-11-9-18(27)12-20(23)25(21)30(29-24)19-10-4-15(2)22(26)13-19/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKIMPIZGLZQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=C(C=C5)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines.

  • Case Study 1: In a study evaluating its effects on MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines, the compound exhibited a GI50 (growth inhibition) value of approximately 12.50 µM for MCF7 cells. This indicates a moderate level of efficacy against breast cancer cells .
  • Case Study 2: Another investigation reported that derivatives of pyrazoloquinolines, including this compound, caused apoptosis in A549 (lung cancer) cells with an IC50 (half-maximal inhibitory concentration) value of 26 µM. This suggests that the compound may induce programmed cell death in these cancer cells .

The mechanisms underlying the anticancer effects of this compound involve multiple pathways:

  • Aurora-A Kinase Inhibition: The compound has been shown to inhibit Aurora-A kinase with an IC50 value of 0.16 µM. This kinase plays a crucial role in cell cycle regulation, and its inhibition can lead to mitotic arrest and subsequent apoptosis in cancer cells .
  • Microtubule Disruption: The compound has been reported to bind to tubulin, leading to microtubule disassembly. This action is critical for disrupting mitotic spindle formation during cell division .

Comparative Biological Activity Table

Cell LineGI50/IC50 Value (µM)Mechanism of Action
MCF712.50Aurora-A kinase inhibition
NCI-H46042.30Apoptosis induction
A54926.00Microtubule disruption

Potential Therapeutic Applications

Given its promising biological activity, this compound may have several therapeutic applications:

  • Cancer Therapy: Due to its ability to inhibit key kinases and induce apoptosis, it could be developed as a novel anticancer agent.
  • Infectious Disease Treatment: Pyrazoloquinolines have been explored for antiviral properties; thus, further research could evaluate their efficacy against viral infections .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that are primarily attributed to the pyrazoloquinoline framework. Key pharmacological properties include:

  • Anticancer Activity : Research indicates that pyrazoloquinolines can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Studies have demonstrated that derivatives of this compound can effectively target specific molecular pathways involved in tumor growth and metastasis .
  • Anti-inflammatory Effects : The anti-inflammatory potential of pyrazoloquinolines has been explored in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA replication and protein synthesis .

Synthesis Methodologies

The synthesis of 1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  • Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole core.
  • Cyclization Reactions : Subsequent cyclization steps to form the quinoline structure, often facilitated by various catalysts or under specific reaction conditions (e.g., reflux in solvents like ethanol) .
  • Functional Group Modifications : Post-synthetic modifications to introduce or alter functional groups for enhanced biological activity or solubility.

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

  • Study on Anticancer Activity : A recent investigation demonstrated that a derivative of this compound exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7) with IC50 values comparable to established chemotherapeutics . The study suggested that the mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation.
  • Anti-inflammatory Research : Another study evaluated the anti-inflammatory effects of a related pyrazoloquinoline derivative in animal models of acute inflammation. Results showed a marked reduction in edema and inflammatory markers, indicating potential for treating inflammatory disorders .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[4,3-c]quinoline Derivatives

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Position 1 Substituent Position 3 Substituent Position 8 Substituent Molecular Weight logP Notable Properties
Target Compound 3-chloro-4-methylphenyl 4-ethylphenyl F ~409.87* ~6.8* High lipophilicity; potential enhanced CNS penetration
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline H (unsubstituted) 4-fluorophenyl OCH₂CH₃ 307.33 N/A Lower MW; ethoxy group may reduce metabolic stability
1-(4-Chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (C350-0685) 4-chlorophenyl 3-methoxyphenyl F 403.84 N/A Methoxy group introduces polarity; positional isomerism affects activity
8-Ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (C350-0236) 4-fluorophenyl 4-methylphenyl CH₂CH₃ 381.45 6.58 Ethyl at C8 increases hydrophobicity; fluorophenyl enhances electronic effects

*Estimated based on substituent contributions.

Key Findings:

Substituent Effects on Lipophilicity: The target compound’s 3-chloro-4-methylphenyl and 4-ethylphenyl groups result in higher logP (~6.8) compared to derivatives with methoxy (polar) or fluorophenyl (moderate lipophilicity) substituents . The 8-ethyl analog (C350-0236) has a logP of 6.58, indicating that ethyl at C8 contributes significantly to hydrophobicity .

Electronic Modulation :

  • The 8-fluoro substituent in the target compound likely lowers HOMO/LUMO energy levels compared to ethoxy (electron-donating) or ethyl (neutral) groups, enhancing electrophilic interactions with biological targets .

Position 1 substituents: The target’s 3-chloro-4-methylphenyl group offers greater steric bulk than 4-chlorophenyl (C350-0685) or 4-fluorophenyl (C350-0236), which may influence receptor selectivity .

Q & A

Basic Research Question

  • 1^1H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and substituent environments (e.g., ethyl group triplets at δ 1.2–1.4 ppm) .
  • 19^19F NMR : Detects the 8-fluoro substituent (δ −110 to −120 ppm).
  • X-ray Crystallography : Resolves bond lengths (e.g., C–F: ~1.34 Å) and dihedral angles between the pyrazole and quinoline rings .

Validation : Compare experimental data with simulated spectra from DFT calculations (e.g., Gaussian) .

What strategies mitigate discrepancies in biological activity data across assay conditions?

Advanced Research Question

  • Controlled Variables : Standardize assay parameters (e.g., pH, temperature, solvent DMSO concentration ≤0.1%) to minimize variability .
  • Orthogonal Assays : Validate hits using complementary methods (e.g., fluorescence polarization vs. SPR for binding affinity).
  • Statistical Rigor : Apply ANOVA or non-linear regression to assess significance of activity differences. Replicate experiments (n ≥ 3) to confirm reproducibility .

Case Study : In γ-secretase inhibition assays, discrepancies arise from cellular vs. cell-free systems; use both to confirm target engagement .

How can computational modeling predict binding interactions with target enzymes?

Advanced Research Question

  • Molecular Docking : Use PyMOL or MOE to simulate ligand-enzyme interactions (e.g., hydrogen bonds with catalytic residues).
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and conformational changes.
  • Free Energy Calculations : Compute binding affinities (MM-PBSA/MM-GBSA) to rank derivatives .

Validation : Cross-check predictions with mutagenesis studies (e.g., alanine scanning of predicted binding-site residues) .

What purification techniques are optimal for isolating pyrazoloquinoline derivatives?

Basic Research Question

  • Recrystallization : Use solvent pairs like dichloromethane/hexane for high-yield isolation of crystalline products.
  • Flash Chromatography : Optimize gradients (e.g., 5–40% ethyl acetate in hexane) to separate regioisomers.
  • HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity (>95%) .

Troubleshooting : Monitor by TLC (Rf_f = 0.3–0.5 in 1:1 hexane/ethyl acetate) to track reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.